Boc-(R)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Description

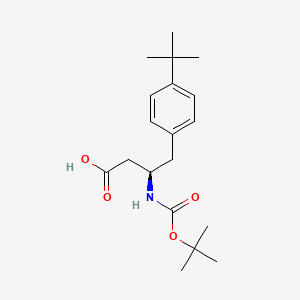

Boc-(R)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a bulky 4-tert-butylphenyl substituent on the γ-carbon. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and enzyme inhibitors. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the tert-butylphenyl moiety introduces significant steric bulk and hydrophobicity, which can influence binding affinity and metabolic stability in drug candidates .

Properties

IUPAC Name |

(3R)-4-(4-tert-butylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO4/c1-18(2,3)14-9-7-13(8-10-14)11-15(12-16(21)22)20-17(23)24-19(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXYUVJDZAIFHC-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401916-48-1 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(1,1-dimethylethyl)benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401916-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the tert-butyl-phenyl moiety. One common method involves the use of tert-butyl carbamate as a protecting agent for the amino group, followed by a series of reactions to introduce the phenyl and butyric acid components. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid may involve large-scale synthesis using flow microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . The use of continuous flow reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives.

Substitution: The phenyl ring and the amino acid backbone can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The tert-butyl-phenyl moiety may enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs lie in the substituent on the phenyl ring, which modulates electronic, steric, and solubility profiles:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, F) lower the pKa of the carboxylic acid, enhancing solubility in aqueous media. In contrast, electron-donating groups (e.g., CH₃, tert-butyl) increase hydrophobicity .

- Thermal Stability : The bromo-substituted analog exhibits a well-defined melting point (144–146°C), suggesting crystalline stability, whereas fluorinated or nitro derivatives may have lower melting points due to reduced symmetry .

Biological Activity

Boc-(R)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (CAS 401916-48-1) is a compound of significant interest in medicinal chemistry and biological research due to its structural properties and potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory effects, metabolic stability, and implications in various cellular contexts.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

The compound features a tert-butyl group which contributes to its hydrophobicity, potentially influencing its interaction with biological membranes and proteins.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-1β in vitro. For instance, compounds similar to Boc-(R)-3-amino derivatives demonstrated significant suppression of these cytokines in human keratinocyte cells (HaCaT) when induced by lipopolysaccharide (LPS) .

In Vitro Studies

A study reported that at a concentration of 10 μM, this compound reduced IL-6 mRNA expression significantly compared to controls. The observed IC50 values for related compounds indicated promising anti-inflammatory activity without hepatotoxicity .

| Compound | IL-6 mRNA Expression Reduction | IC50 (μM) |

|---|---|---|

| 5d | 5.3 | 10 |

| 5c | 4.6 | 10 |

| 5f | 7.5 | 10 |

In Vivo Studies

In vivo assessments further confirmed the anti-inflammatory effects of Boc-(R)-3-amino derivatives. Administration in animal models showed a marked decrease in TNF-α levels alongside IL-6 and IL-1β, indicating a broad-spectrum anti-inflammatory action .

Metabolic Stability

The metabolic stability of Boc-(R)-3-amino derivatives is another critical aspect of their biological profile. Research indicates that modifications to the structure can enhance metabolic stability while maintaining biological activity. The introduction of specific substituents on the phenyl ring was found to improve resistance to metabolic degradation, thus prolonging the compound's efficacy in therapeutic applications .

Implications in Therapeutics

This compound has potential implications in treating conditions associated with chronic inflammation, such as arthritis and other autoimmune disorders. Its ability to modulate key inflammatory pathways makes it a candidate for further development as an anti-inflammatory agent.

Q & A

Q. What are the primary synthetic routes for Boc-(R)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid?

The compound is typically synthesized via enzymatic or chemical methods. Enzymatic approaches, such as transaminase-catalyzed reactions, offer high enantioselectivity. For example, a 82% conversion rate was achieved using enzymatic resolution at a 100 mM scale, critical for producing chiral intermediates like sitagliptin precursors . Chemical synthesis often involves tert-butoxycarbonyl (Boc) protection of the amine group, followed by coupling reactions with substituted phenyl precursors. Optimization of reaction conditions (e.g., pH, temperature, and catalyst loading) is essential to minimize racemization .

Q. How is the purity and enantiomeric excess (E.E.) of this compound validated?

High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) is standard for assessing purity (≥99%) and E.E. (≥99%). Mobile phases like hexane/isopropanol (90:10) are used for separation. Specific optical rotation values (e.g., +13.5° to +17.5°) and mass spectrometry (exact mass: 304.1526 Da) further confirm structural integrity .

Q. What storage conditions are recommended to maintain stability?

Store the compound at 2–8°C in a dry, inert environment to prevent hydrolysis of the Boc group or degradation of the tert-butyl-phenyl moiety. Lyophilized forms are stable for years under these conditions .

Q. How is the (R)-configuration of the amino acid verified?

Chiral HPLC and polarimetry are primary methods. X-ray crystallography or nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can resolve stereochemical ambiguities. Enzymatic synthesis inherently preserves chirality due to substrate-specific enzyme activity .

Advanced Research Questions

Q. What strategies address low yields in enzymatic synthesis of this compound?

Yield optimization involves substrate engineering (e.g., modifying phenyl substituents for better enzyme affinity) or using directed evolution to enhance transaminase activity. Kinetic modeling (e.g., Michaelis-Menten parameters) helps identify rate-limiting steps. Co-solvents like dimethyl sulfoxide (DMSO) can improve substrate solubility without denaturing enzymes .

Q. How can racemization during Boc deprotection be minimized?

Racemization occurs under acidic or high-temperature conditions. Use mild deprotection agents (e.g., trifluoroacetic acid diluted in dichloromethane at 0°C) and monitor reaction progress via thin-layer chromatography (TLC). Alternatively, enzymatic deprotection avoids harsh conditions entirely .

Q. What analytical challenges arise in metabolite profiling of this compound?

Metabolites with exact mass 304.1526 Da require high-resolution mass spectrometry (HRMS) for identification. Liquid chromatography-tandem MS (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode enhances sensitivity. Fragmentation patterns (e.g., loss of tert-butyl or Boc groups) aid structural elucidation .

Q. How does dynamic kinetic resolution (DKR) improve synthesis efficiency?

DKR combines racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to convert racemic mixtures into single enantiomers in near-quantitative yield. This method is particularly effective for synthesizing β-amino acids with bulky aryl groups, reducing waste and step count .

Q. What role do computational methods play in optimizing synthetic pathways?

Density functional theory (DFT) calculations predict transition states for stereocontrol, while molecular docking identifies enzyme-substrate interactions. Machine learning models trained on reaction databases can propose optimal conditions (e.g., solvent, catalyst) for novel derivatives .

Q. How are air-sensitive intermediates handled during multi-step synthesis?

Schlenk lines or gloveboxes (under nitrogen/argon) prevent oxidation of reactive intermediates like boronic acids or organometallic reagents. Anhydrous solvents (e.g., tetrahydrofuran over molecular sieves) and low-temperature reactions (−78°C) further stabilize sensitive species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.